2,2-Dibromobutanedioic acid 2,2-Dibromobutanedioic acid
Brand Name: Vulcanchem
CAS No.: 101349-74-0
VCID: VC18929839
InChI: InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C4H4Br2O4
Molecular Weight: 275.88 g/mol

2,2-Dibromobutanedioic acid

CAS No.: 101349-74-0

Cat. No.: VC18929839

Molecular Formula: C4H4Br2O4

Molecular Weight: 275.88 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromobutanedioic acid - 101349-74-0

Specification

CAS No. 101349-74-0
Molecular Formula C4H4Br2O4
Molecular Weight 275.88 g/mol
IUPAC Name 2,2-dibromobutanedioic acid
Standard InChI InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)
Standard InChI Key OHUZDYSSDJKBLQ-UHFFFAOYSA-N
Canonical SMILES C(C(=O)O)C(C(=O)O)(Br)Br

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

2,2-Dibromobutanedioic acid features a central butanedioic acid skeleton with bromine substituents at the second carbon (Figure 1). The tetrahedral geometry at C2 creates two chiral centers, leading to three stereoisomers:

  • Meso form: Internal plane of symmetry, rendering it optically inactive.

  • Racemic mixture (dl-form): Equimolar mixture of (R,R) and (S,S) enantiomers.

X-ray crystallographic studies confirm that the meso isomer adopts a gauche conformation, with dihedral angles of 112° between carboxylic groups, while the racemic form prefers an anti-periplanar arrangement .

Comparative Analysis with Structural Analogs

The compound’s reactivity diverges significantly from related brominated succinic acids:

CompoundSubstituent PositionsKey Properties
2,3-Dibromosuccinic acidC2, C3Higher thermal stability (m.p. 273°C vs. 167°C)
3-Bromosuccinic acidC3Reduced electrophilicity at β-carbon
1,1-Dibromoacetic acidAcetic acid derivativeMonocarboxylic, stronger acidity (pKa 1.24)

This positional isomerism dictates regioselectivity in nucleophilic substitution reactions, with 2,2-dibromobutanedioic acid favoring β-elimination pathways under basic conditions .

Synthesis and Industrial Production

Bromination of Succinic Acid Derivatives

The primary synthesis route involves brominating maleic or fumaric acid using HBr/H₂O₂ systems:

Optimized Protocol (Patent CN105001074A) :

  • Reactants: Fumaric acid (1 eq), 25-47% HBr (7.2 eq), 30% H₂O₂ (1.4 eq)

  • Conditions: 50-60°C, vigorous stirring (500-800 rpm), 1.5-2 hr reaction

  • Workup: Cool to 5-10°C, filter, wash with H₂O

  • Yield: 87-95% purity by HPLC, 93-95% isolated yield

This method eliminates hazardous bromine gas, generating HBr in situ via H₂O₂ oxidation, enhancing process safety .

Alternative Routes

  • Electrophilic Bromination: Succinic anhydride treated with Br₂ in CCl₄ yields 65-70% product but requires bromine handling infrastructure .

  • Enzymatic Bromoperoxidation: Marine algal bromoperoxidases convert succinate to 2,2-dibromo derivatives in aqueous media (pH 5-7), though scalability remains challenging .

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: 275-278°C (decomposition observed above 280°C)

  • Solubility: 22 g/L in methanol at 25°C; <5 g/L in H₂O due to hydrophobic bromines

  • Spectroscopic Data:

    • ¹H NMR (CD₃OD): δ 4.58 (s, 2H, CHBr₂)

    • IR: ν 1705 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)

Acid-Base Behavior

The dual carboxylic acid groups exhibit stepwise dissociation:

  • First dissociation: pKa₁ = 2.25 (carboxylic proton adjacent to Br)

  • Second dissociation: pKa₂ = 5.57 (sterically hindered COOH)

Bromine’s -I effect acidifies the protons compared to succinic acid (pKa₁=4.21, pKa₂=5.64) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a dienophile in Diels-Alder reactions to synthesize tetracyclic quinone scaffolds targeting topoisomerase II .

  • β-Lactam Synthesis: Bromine atoms facilitate ring-opening of epoxides, enabling penicillin/cephalosporin precursor synthesis.

Polymer Chemistry

  • Flame Retardants: Incorporated into polyesters (5-15 wt%) reduces peak heat release rate by 40% in UL-94 tests .

  • Crosslinking Agents: Reacts with diols to form brominated polyesters with Tg = 85-110°C, used in epoxy resins .

Comparison with Related Brominated Acids

Reactivity Trends

  • Electrophilicity: 2,2-Dibromo > 2,3-Dibromo > 3-Bromo due to adjacent electron-withdrawing groups .

  • Nucleophilic Substitution: Second-order rate constants (k₂, 25°C, NaOH/EtOH):

    • 2,2-Dibromo: 8.7×10⁻⁴ L/mol·s

    • 2,3-Dibromo: 3.2×10⁻⁴ L/mol·s

Industrial Preference

While 2,3-dibromosuccinic acid (CAS 526-78-3) dominates in agrochemicals, 2,2-dibromobutanedioic acid’s symmetric structure favors its use in high-purity polymer applications .

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